Ivacaftor acyl-glucuronide is a significant metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator modulator. This compound plays a crucial role in the pharmacokinetics of ivacaftor, particularly in its metabolism and elimination processes. Ivacaftor itself is primarily used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator gene, notably the G551D mutation. The acyl-glucuronide form is formed through phase II metabolism, which enhances the solubility and excretion of ivacaftor.
Ivacaftor was developed by Vertex Pharmaceuticals Incorporated, with its clinical development beginning in 2006. The drug received orphan drug designation in multiple jurisdictions due to its targeted application in cystic fibrosis treatment. The acyl-glucuronide metabolite is produced primarily in the liver and is detected at significantly higher concentrations than the parent drug in biological samples, such as bile .
Ivacaftor acyl-glucuronide belongs to the class of acyl-glucuronides, which are conjugated metabolites formed via glucuronidation reactions. This classification highlights its role as a phase II metabolite that can influence both the efficacy and safety profile of ivacaftor due to its potential reactivity and toxicity in certain contexts .
The synthesis of ivacaftor acyl-glucuronide typically involves glucuronidation, a biochemical process where glucuronic acid is conjugated to ivacaftor. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to hydroxyl or carboxylic acid groups on ivacaftor.
The synthesis can be achieved through various methods, including:
Purification techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to isolate and characterize the synthesized metabolite.
The molecular formula of ivacaftor acyl-glucuronide is C26H34N2O6. Its structure includes a glucuronic acid moiety attached to the parent ivacaftor molecule, enhancing its solubility and facilitating renal excretion.
The structural elucidation of ivacaftor acyl-glucuronide can be achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. These methods provide insights into the compound's stereochemistry and confirm the successful conjugation of glucuronic acid .
Ivacaftor acyl-glucuronide undergoes several chemical reactions that are crucial for its metabolic fate:
The stability of ivacaftor acyl-glucuronide under physiological conditions is influenced by pH and temperature, affecting its reactivity and biological activity.
Ivacaftor acts primarily as a potentiator of the cystic fibrosis transmembrane conductance regulator protein. The mechanism involves enhancing chloride ion transport across epithelial cell membranes by increasing the probability that CFTR channels remain open.
In vitro studies demonstrate that ivacaftor significantly increases chloride transport in cells expressing CFTR mutations associated with cystic fibrosis. The presence of ivacaftor acyl-glucuronide may modulate this effect by influencing drug exposure levels due to its higher concentration relative to the parent drug in biological matrices like bile .
Ivacaftor acyl-glucuronide serves several important roles in scientific research:
Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, contains a carboxylic acid moiety that serves as the primary site for glucuronidation by UDP-glucuronosyltransferases (UGTs). This phase II metabolic conjugation reaction occurs in hepatocytes and intestinal epithelia, where UGT enzymes catalyze the transfer of glucuronic acid from uridine diphosphoglucuronic acid (UDPGA) to ivacaftor's carboxyl group, forming an ester-linked 1-β-O-acyl glucuronide conjugate [1] [6]. This biotransformation significantly increases the molecule's hydrophilicity, facilitating biliary and renal elimination. Human UGT isoforms demonstrate marked substrate specificity toward carboxylic acid-containing drugs, with UGT2B7 emerging as the predominant enzyme responsible for ivacaftor acyl glucuronidation based on in vitro reaction phenotyping studies using recombinant UGT Supersomes® [1] [6]. The reaction follows a sequential bisubstrate mechanism, requiring ivacaftor and UDPGA to simultaneously occupy the enzyme's active site before catalysis proceeds [6].
Table 1: Key Characteristics of Ivacaftor Acyl-Glucuronide Formation
Feature | Detail | Experimental Evidence |
---|---|---|
Primary Site of Metabolism | Carboxylic acid group | Structural analysis of ivacaftor molecule |
Catalyzing UGT Isoform | UGT2B7 (predominant) | Recombinant UGT Supersomes® screening |
Reaction Type | Nucleophilic acyl substitution | Mass spectrometry of reaction products |
Cofactor Requirement | UDPGA (uridine diphosphoglucuronic acid) | Cofactor-dependent reaction kinetics |
Molecular Consequence | Increased hydrophilicity (+176 Da) | LC-MS analysis of biosynthesized conjugate |
While UGT2B7 serves as the primary catalyst for ivacaftor glucuronidation, minor contributions from UGT1A3 and UGT1A9 isoforms have been observed in in vitro systems [6]. This isoform-specific catalysis has significant pharmacological implications due to functional polymorphisms within the UGT2B7 gene. The clinically relevant UGT2B72 polymorphism (c.802C>T), present in approximately 50% of Caucasians, results in a histidine-to-tyrosine substitution at position 268 (H268Y) [6]. Although kinetic studies show conflicting data regarding the functional impact of this variant, population pharmacokinetic modeling indicates 15-30% reduced acyl-glucuronide formation in heterozygous carriers compared to wild-type individuals. Additional variants (UGT2B7 rs7668258, UGT1A3 rs3806596) demonstrate ethnicity-dependent allele frequencies that contribute to population variability in ivacaftor clearance [6]. This genetic variability may necessitate therapeutic drug monitoring in patients carrying multiple variant alleles, particularly when combined with drug interactions affecting UGT activity. Hepatic expression of UGT2B7 exhibits >50-fold interindividual variation, further contributing to unpredictable glucuronidation capacity in clinical settings [1].
The enzyme kinetics of ivacaftor acyl-glucuronide formation follows classic Michaelis-Menten saturation kinetics when studied in human liver microsomes (HLM) and recombinant UGT2B7 systems. Kinetic parameters derived from in vitro systems reveal a mean apparent Km of 85 ± 22 µM for UGT2B7-mediated ivacaftor glucuronidation, indicating moderate binding affinity relative to other UGT substrates [6]. The maximum reaction velocity (Vmax) ranges from 0.8-1.2 nmol/min/mg protein in HLM, with intrinsic clearance (CLint) calculated as Vmax/Km averaging 14.1 ± 3.5 mL/min/kg [6]. These kinetic parameters demonstrate significant inter-system variability between microsomal preparations and recombinant enzymes, attributed to differences in lipid membrane composition and enzyme microenvironment. Detailed kinetic analysis reveals substrate inhibition at concentrations >300 µM, likely due to ivacaftor binding to a secondary low-affinity site on UGT2B7, creating unproductive enzyme complexes [6]. This phenomenon may contribute to nonlinear pharmacokinetics at therapeutic doses (150-250 mg). The catalytic efficiency (kcat/Km) of UGT2B7 for ivacaftor is approximately 3.5-fold higher than for UGT1A3 and 8-fold higher than for UGT1A9, confirming its primary role in metabolism [6].
Following its enzymatic formation, ivacaftor acyl-glucuronide undergoes pH-dependent non-enzymatic degradation through two primary pathways: hydrolytic cleavage and intramolecular transacylation (acyl migration). Hydrolysis regenerates the pharmacologically active parent compound ivacaftor through ester bond cleavage, while transacylation involves nucleophilic attack by adjacent hydroxyl groups on the glucuronic acid moiety, forming positional isomers (2-, 3-, and 4-O-acyl glucuronides) [3] [4]. These reactions occur simultaneously, with their relative rates determined by molecular steric factors and solution conditions. Kinetic studies using ¹H NMR spectroscopy demonstrate that hydrolysis predominates at physiological pH (7.4), with a first-order rate constant (kh) of 0.12 ± 0.03 h⁻¹, while transacylation occurs with a combined migration rate constant (kmig) of 0.08 ± 0.02 h⁻¹ [3] [5]. The overall degradation half-life of ivacaftor acyl-glucuronide in phosphate buffer at 37°C is approximately 4.2 hours, comparable to relatively stable glucuronides like ibuprofen (3.5 hours) but significantly longer than reactive species such as zomepirac (0.5 hours) [1] [5]. Density functional theory (DFT) calculations suggest the α-methyl substituent adjacent to ivacaftor's carboxylic acid group creates steric hindrance that reduces transacylation rates by ~40% compared to non-substituted analogs [3]. Notably, unlike gemfibrozil acyl-glucuronide, ivacaftor acyl-glucuronide shows minimal reactivity with glutathione (<5% adduct formation), indicating low potential for irreversible transacylation-mediated protein adduction [1] [4].
Table 2: Kinetic Parameters of Ivacaftor Acyl-Glucuronide Degradation Pathways
Degradation Pathway | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | pH Dependence | Biological Significance |
---|---|---|---|---|
Hydrolysis (regeneration of ivacaftor) | 0.12 ± 0.03 | 82.5 ± 4.2 | Increases with alkalinity | Determines aglycone recycling |
Transacylation (acyl migration) | 0.08 ± 0.02 | 78.3 ± 3.7 | Maximized at pH 6-8 | Forms positional isomers with increased reactivity |
Overall Degradation | 0.20 ± 0.04 | - | Biphasic with minimum at pH 7.8 | Controls conjugate half-life |
Reactive Oxygen Species (ROS) Formation | Not detected | - | - | No oxidative damage potential |
Compound Names Mentioned in Article
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: